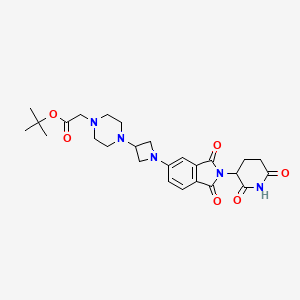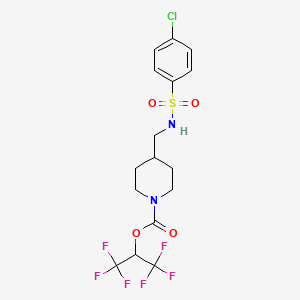
Magl-IN-12
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Magl-IN-12 is a selective and competitive inhibitor of monoacylglycerol lipase (MAGL), an enzyme responsible for the hydrolysis of 2-arachidonoylglycerol (2-AG) into arachidonic acid and glycerol. This compound has shown significant potential in various scientific research fields due to its ability to modulate the endocannabinoid system, which plays a crucial role in numerous physiological processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Magl-IN-12 involves multiple steps, starting with the preparation of key intermediates. The process typically includes the formation of a core structure through a series of reactions such as nucleophilic substitution, reduction, and cyclization. Specific reagents and catalysts are used to achieve high yields and purity. For example, the use of palladium-catalyzed coupling reactions and selective hydrogenation steps are common in the synthesis of this compound .
Industrial Production Methods
Industrial production of this compound requires optimization of reaction conditions to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) to obtain the desired product with high purity. The process also involves stringent quality control measures to ensure consistency and reproducibility .
Análisis De Reacciones Químicas
Types of Reactions
Magl-IN-12 undergoes various chemical reactions, including:
Oxidation: In the presence of oxidizing agents, this compound can be converted into its oxidized form, which may exhibit different biological activities.
Reduction: Reduction reactions can modify the functional groups of this compound, potentially altering its inhibitory properties.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituents: Halogens, alkyl groups, and aryl groups.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield oxidized derivatives with altered pharmacological properties, while substitution reactions can produce a range of analogs with different biological activities .
Aplicaciones Científicas De Investigación
Chemistry: Used as a tool compound to study the inhibition of monoacylglycerol lipase and its effects on the endocannabinoid system.
Biology: Investigated for its role in modulating cellular signaling pathways and its impact on physiological processes such as inflammation and pain.
Medicine: Explored as a potential therapeutic agent for conditions such as neurodegenerative diseases, cancer, and metabolic disorders due to its ability to regulate endocannabinoid levels.
Mecanismo De Acción
Magl-IN-12 exerts its effects by selectively inhibiting monoacylglycerol lipase, thereby preventing the hydrolysis of 2-arachidonoylglycerol into arachidonic acid and glycerol. This inhibition leads to increased levels of 2-arachidonoylglycerol, which can activate cannabinoid receptors and modulate various physiological processes. The molecular targets of this compound include the active site of monoacylglycerol lipase, where it forms a covalent bond with the enzyme, leading to irreversible inhibition .
Comparación Con Compuestos Similares
Similar Compounds
JZL184: Another selective inhibitor of monoacylglycerol lipase, known for its high potency and selectivity.
SAR127303: A competitive inhibitor of monoacylglycerol lipase with similar pharmacological properties to Magl-IN-12.
Uniqueness of this compound
This compound is unique due to its high selectivity and competitive inhibition of monoacylglycerol lipase. Unlike some other inhibitors, this compound forms a covalent bond with the enzyme, leading to irreversible inhibition. This property makes it a valuable tool for studying the long-term effects of monoacylglycerol lipase inhibition and its impact on the endocannabinoid system .
Propiedades
Fórmula molecular |
C16H17ClF6N2O4S |
|---|---|
Peso molecular |
482.8 g/mol |
Nombre IUPAC |
1,1,1,3,3,3-hexafluoropropan-2-yl 4-[[(4-chlorophenyl)sulfonylamino]methyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C16H17ClF6N2O4S/c17-11-1-3-12(4-2-11)30(27,28)24-9-10-5-7-25(8-6-10)14(26)29-13(15(18,19)20)16(21,22)23/h1-4,10,13,24H,5-9H2 |
Clave InChI |
RLYMQNQYCHGICP-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCC1CNS(=O)(=O)C2=CC=C(C=C2)Cl)C(=O)OC(C(F)(F)F)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


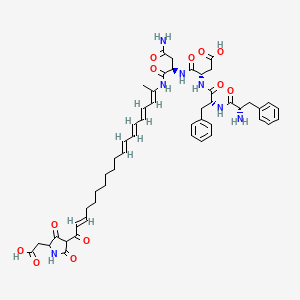

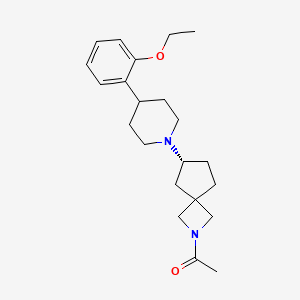
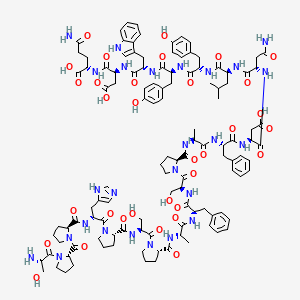
![N-[4-(4-benzylpiperazin-1-yl)quinolin-3-yl]-4-propylbenzamide](/img/structure/B15136607.png)
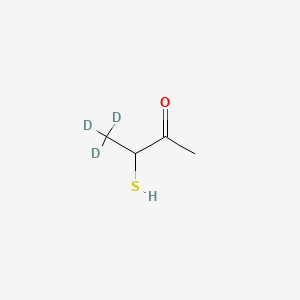
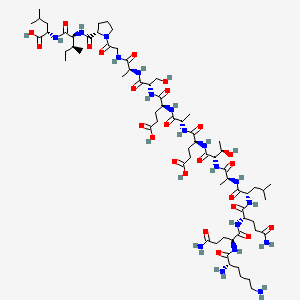
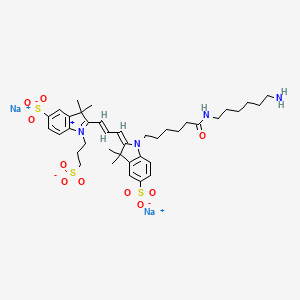
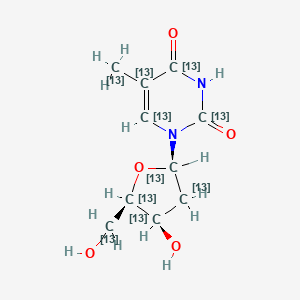


![3-[5-(1-Methylpyrrolidin-2-yl)pyridin-3-yl]prop-2-ynoic acid](/img/structure/B15136644.png)
